6,8-Dimethylflavone

Description

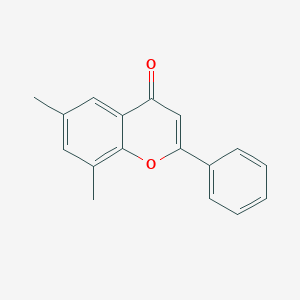

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVURZOAATBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364763 |

Source

|

| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104213-91-4 |

Source

|

| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,8-Dimethylflavone synthesis methods

An In-depth Technical Guide to the Synthesis of 6,8-Dimethylflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids represent a diverse and significant class of naturally occurring polyphenolic compounds, widely recognized for their broad spectrum of biological activities. Within this class, the flavone scaffold (2-phenylchromen-4-one) is a privileged structure in medicinal chemistry and drug discovery. The strategic placement of substituents on the flavone core can profoundly influence its pharmacological profile. This compound, characterized by methyl groups at the C6 and C8 positions of the A-ring, serves as a valuable synthetic intermediate and a target for biological screening. The methyl groups can enhance lipophilicity and modulate metabolic stability, making it an intriguing candidate for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing this compound. Moving beyond a simple recitation of steps, this document delves into the chemical principles underpinning each strategy, offering field-proven insights into experimental design and execution. The protocols described are designed to be self-validating, providing researchers with robust and reproducible pathways to this target molecule.

Part 1: Retrosynthetic Analysis and Key Precursor Synthesis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, each corresponding to a major named reaction pathway. Both strategies rely on a common, crucial precursor: 2'-hydroxy-3',5'-dimethylacetophenone .

Caption: Retrosynthetic analysis of this compound.

Synthesis of 2'-Hydroxy-3',5'-dimethylacetophenone via Fries Rearrangement

The cornerstone of any this compound synthesis is the availability of the corresponding substituted acetophenone. While commercially available, its synthesis in the lab is a foundational step. The Fries rearrangement provides a reliable method for converting a phenolic ester into a hydroxyaryl ketone.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[3][4] High temperatures favor the formation of the ortho-acylated product, which is the desired isomer in this case.[4]

Principle: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring. The ortho product is thermodynamically more stable due to the formation of a chelated complex with the aluminum catalyst, and its formation is favored at elevated temperatures.

Experimental Protocol:

-

Esterification: To a solution of 2,4-dimethylphenol (1 eq.) in pyridine (2-3 volumes) at 0 °C, add acetic anhydride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the mixture into cold 2M HCl and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,4-dimethylphenyl acetate.

-

Fries Rearrangement: To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq.), add the 2,4-dimethylphenyl acetate (1 eq.) portion-wise, ensuring the initial exothermic reaction is controlled.[5]

-

Heat the resulting mixture to 120-140 °C and maintain for 2-3 hours.[5] The mixture will become a thick, stirrable paste.

-

Cool the reaction to room temperature and then carefully quench by adding crushed ice, followed by the slow addition of concentrated HCl until the solid complex dissolves.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to afford pure 2'-hydroxy-3',5'-dimethylacetophenone.[6]

Part 2: Core Synthetic Strategy I - The Baker-Venkataraman Rearrangement

This is a classic and highly reliable two-step method for synthesizing flavones from o-hydroxyacetophenones.[7] The strategy involves the formation of a 1,3-diketone intermediate, which readily undergoes acid-catalyzed cyclization to the flavone core.[8][9]

Causality & Mechanism: The synthesis begins with the benzoylation of the phenolic hydroxyl group. The resulting ester is then treated with a strong base (e.g., KOH, NaH) which deprotonates the α-carbon of the ketone.[10] This enolate undergoes an intramolecular nucleophilic attack on the ester carbonyl, a process analogous to an intramolecular Claisen condensation, to form a cyclic intermediate.[11] This intermediate collapses to form the thermodynamically stable 1,3-diketone.[10] The final step is an acid-catalyzed intramolecular condensation and dehydration, which forges the pyrone ring of the flavone.[9]

Caption: Workflow for this compound synthesis via Chalcone cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-3',5'-dimethylchalcone

-

Dissolve 2'-hydroxy-3',5'-dimethylacetophenone (1 eq.) and benzaldehyde (1.1 eq.) in ethanol (10-20 volumes) in a round-bottom flask.

-

Prepare a solution of aqueous potassium hydroxide (e.g., 20-40% w/v). Add this basic solution dropwise to the ethanolic solution at room temperature with vigorous stirring. [12]3. Continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate is often observed. [13]4. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify to pH ~2 with dilute HCl.

-

The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to this compound

-

In a round-bottom flask, dissolve the 2'-hydroxy-3',5'-dimethylchalcone (1 eq.) in dimethyl sulfoxide (DMSO, 10-20 volumes).

-

Add a catalytic amount of iodine (I₂, ~0.2-0.3 eq.).

-

Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Add an equal volume of water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude this compound by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Part 4: Comparative Analysis of Synthetic Strategies

The choice between the Baker-Venkataraman (B-V) and Chalcone Cyclization pathways depends on several factors, including reagent availability, desired purity, and scalability.

| Feature | Baker-Venkataraman Route | Chalcone Cyclization Route |

| Number of Steps | 3 (Esterification, Rearrangement, Cyclization) | 2 (Condensation, Oxidative Cyclization) |

| Key Intermediates | Benzoyl ester, 1,3-Diketone | 2'-Hydroxychalcone |

| Reagent Considerations | Requires strong base (KOH, NaH) and anhydrous conditions for rearrangement. Uses common acids/bases. | Uses a strong base for condensation and an oxidizing agent (I₂/DMSO) for cyclization. |

| Reaction Conditions | Rearrangement often requires heating. Cyclization requires reflux in acid. | Condensation is often at room temp. Cyclization requires high temperatures (120-140 °C). |

| Yield & Purity | Generally provides high yields and clean products as intermediates are often crystalline and easily purified. | Yields can be variable. The chalcone is typically stable and purifiable, but the final oxidation can sometimes lead to side products. |

| Causality & Control | A robust, stepwise approach where each intermediate is typically isolated, offering excellent process control. | A more convergent approach. The final oxidative step is crucial and must be carefully controlled to prevent side reactions. |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable organic chemistry methodologies. The Baker-Venkataraman rearrangement offers a highly controlled, stepwise approach that generally delivers high yields and purity, making it an excellent choice for foundational lab-scale synthesis. The Chalcone Cyclization pathway provides a more convergent and shorter route, which can be highly efficient, particularly when optimized. The choice of method will ultimately be guided by the specific goals of the research team, available resources, and desired scale of production. Both pathways, originating from the key 2'-hydroxy-3',5'-dimethylacetophenone precursor, provide drug development professionals with robust and versatile tools to access this important flavone derivative for further biological investigation.

References

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]

-

Organic Chemistry Reaction. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

-

ResearchGate. (2025). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved from [Link]

-

Paprarcová, A., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 893. Available at: [Link]

-

ResearchGate. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]

-

Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Trade Science Inc. Retrieved from [Link]

-

Chad's Prep. (2021). 21.6 Claisen Condensation Reactions. YouTube. Retrieved from [Link]

-

Horvath, G., et al. (2006). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecular Diversity, 10(1), 11-14. Available at: [Link]

-

European Patent Office. (1998). Method for making a 2,6-dialkylphenol. EP 0686617 B1. Retrieved from [Link]

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN111154210A.

-

University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

de Oliveira, A. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 565. Available at: [Link]

-

Papasotiriou, M. G., et al. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 11(11), 2209. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone. Retrieved from [Link]

-

Shodhganga. (n.d.). Expt.No. 1. Retrieved from [Link]

- Google Patents. (1997). Process for producing 2,4-dihydroxyacetophenone. US5621146A.

-

RSC Publishing. (n.d.). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. Retrieved from [Link]

Sources

- 1. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 6. calpaclab.com [calpaclab.com]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. youtube.com [youtube.com]

- 12. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Putative Biological Activities of 6,8-Dimethylflavone: A Structure-Based Extrapolation for Drug Discovery Professionals

Foreword: The landscape of flavonoid research is vast, with these polyphenolic compounds consistently demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, less-characterized molecule: 6,8-Dimethylflavone. Direct experimental data on this compound is notably scarce in current scientific literature. Therefore, this document adopts an expert-driven, deductive approach. By analyzing the well-documented bioactivities of structurally analogous flavones—compounds sharing the core flavone backbone but differing in substitution patterns at key positions—we can construct a scientifically rigorous, putative profile of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not just a summary of potential activities but also the mechanistic rationale and detailed experimental frameworks required to validate these hypotheses.

Foundational Activities: The Anti-inflammatory Potential

Flavonoids are renowned for their capacity to modulate inflammatory pathways.[3] The core mechanisms often involve the inhibition of key signaling cascades and the reduction of pro-inflammatory mediators.[4] For this compound, we can infer a strong potential for anti-inflammatory action based on the activities of related structures.

Mechanistic Insights: Targeting the NF-κB and MAPK Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to suppress the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] These pathways are central to the transcriptional regulation of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2.[6]

For instance, 5,6-dihydroxyflavone has been shown to block the phosphorylation steps in the MAPK and NF-κB pathways in LPS-induced macrophages.[4] It is plausible that this compound engages similar mechanisms. The methyl groups at the C6 and C8 positions may enhance the molecule's lipophilicity, potentially improving its ability to permeate cell membranes and interact with intracellular signaling proteins.

Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Step-by-step workflow for quantifying anti-inflammatory activity.

The Antiproliferative and Cytotoxic Profile

Flavonoids are widely investigated for their potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. [7][8]Structurally similar compounds, such as 6-hydroxyflavone and 5,7-dimethoxyflavone, have demonstrated notable antiproliferative activity against various cancer cell lines. [8][9]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

5,7-dimethoxyflavone has been shown to induce apoptosis in HepG2 liver cancer cells, an effect correlated with increased ROS production and cell cycle arrest at the Sub-G1 phase. [8]It is hypothesized that this compound could trigger similar cytotoxic effects. The process would likely involve the intrinsic apoptotic pathway, characterized by a reduction in mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and subsequent activation of caspase cascades.

Quantitative Data: Antiproliferative Activity of Analogous Flavones

While no direct data exists for this compound, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related flavones against various human cancer cell lines, providing a benchmark for future investigations.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 6-Hydroxyflavone | MDA-MB-231 | Breast Cancer | 3.4 | [9] |

| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 | [8] |

| Flavone (unsubstituted) | MCF7 | Breast Cancer | 35.9 | [1] |

Protocol: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. [10]2. Compound Treatment:

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound.

-

Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only). [10]3. Incubation:

-

Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects. [10]4. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing for formazan crystal formation. [10]5. Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Potential in Neuroprotection

A growing body of evidence suggests that flavonoids possess neuroprotective properties, making them promising candidates for addressing neurodegenerative diseases. [11][12][13]These effects are often mediated through antioxidant actions, modulation of neuronal signaling pathways, and anti-inflammatory activity within the central nervous system. [11][12]

Mechanistic Insights: GABA Receptor Modulation and Pro-Survival Signaling

The neuroprotective effects of some flavones are linked to their interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain. [14]For example, 2′-methoxy-6-methylflavone has been shown to afford neuroprotection following ischemia by potentiating tonic inhibition via δ-containing GABA-A receptors. [14]This action is linked to the activation of the pro-survival AKT signaling pathway. [14]Furthermore, related methoxyflavones have been found to reduce levels of amyloid-β and pro-inflammatory markers (IL-1β, IL-6, TNF-α) in the brain, suggesting a multi-target approach to neuroprotection. [11]Given its structure, this compound may share these capabilities, potentially offering a dual benefit of reducing excitotoxicity and neuroinflammation.

Diagram 3: Postulated Neuroprotective Mechanisms

Caption: Multi-target neuroprotective actions hypothesized for this compound.

Conclusion and Future Directives

This guide presents a deductive framework for the biological activities of this compound, built upon robust data from structurally related flavonoids. The evidence strongly suggests that this compound is a promising candidate for investigation in three key therapeutic areas: inflammation, oncology, and neurodegeneration. The methyl substitutions at positions C6 and C8 are predicted to enhance its bioavailability and potency compared to unsubstituted or hydroxylated analogs, a hypothesis that warrants rigorous experimental testing.

The protocols and mechanistic diagrams provided herein serve as a comprehensive roadmap for researchers to undertake the direct biological evaluation of this compound. Future work must prioritize the chemical synthesis or isolation of this compound, followed by systematic screening using the outlined in vitro assays. Positive hits would then justify advancement into more complex cellular models and eventually, in vivo studies to validate these promising, albeit putative, therapeutic activities.

References

- The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers. (n.d.). Benchchem.

- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed.

- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). ResearchGate.

- Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. (2024). PMC.

- Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2%. (n.d.). ResearchGate.

- Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. (n.d.). MDPI.

- Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023). Semantic Scholar.

- In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives. (n.d.). MDPI.

- Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. (n.d.). Frontiers in Pharmacology.

- The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. (n.d.). PMC - NIH.

- Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (n.d.). PMC - NIH.

- Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. (2022). PMC - PubMed Central.

- Synthesis, crystal studies and biological evaluation of flavone derivatives. (2025). ResearchGate.

- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PMC - NIH.

- Synthesis and in vitro Antiproliferative Activity of Flavone and 6‑Hydroxyflavone Oxime Ethers Derivatives. (2017). ResearchGate.

- Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed.

- Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020). PMC - PubMed Central.

- Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. (n.d.). PMC - NIH.

- Induction of HO-1 by 5, 8-Dihydroxy-4′,7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts. (2020). PMC - NIH.

- Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. (2025). Dove Medical Press.

- (PDF) Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2025). ResearchGate.

- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2025). ResearchGate.

- Activity assays for flavoprotein oxidases: an overview. (2025). PMC - NIH.

- Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PMC - NIH.

- Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (2025). MDPI.

- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 6,8-Dimethylflavone: A Technical Compendium

This is an in-depth technical guide on the natural sources, isolation, and pharmacological profile of 6,8-Dimethylflavone.

Part 1: Executive Technical Summary

This compound (6,8-DMF) is a lipophilic flavonoid structurally derived from Chrysin (5,7-dihydroxyflavone). While widely recognized in pharmaceutical research as a potent, high-affinity aromatase (CYP19A1) inhibitor, its status as a "natural product" is frequently misunderstood.

Unlike its precursor Chrysin, which is abundant in Passiflora and honeycomb, 6,8-DMF is a rare secondary metabolite . It belongs to the specific subclass of C-methylated flavonoids , a group chemically distinct from the more common O-methylated (methoxylated) flavonoids.

Core Thesis: While 6,8-DMF is predominantly synthesized for commercial use due to cost-efficiency, it is experimentally verified as a natural isolate from specific dicotyledonous angiosperms, most notably within the Fabaceae and Nyctaginaceae families.

Part 2: Botanical Sources & Chemotaxonomy

The isolation of 6,8-DMF requires distinguishing it from its structural analogs (e.g., Eucalyptin, Sideroxylin). The following sources have been validated via spectroscopic analysis (NMR/MS).

Validated Natural Reservoirs

| Botanical Source | Family | Tissue | Compound Identity | Yield Profile |

| Bauhinia purpurea | Fabaceae | Stem Bark | 5,7-dihydroxy-6,8-dimethylflavone | Trace to Moderate |

| Bougainvillea spectabilis | Nyctaginaceae | Stem Bark | This compound | Trace |

| Syzygium species | Myrtaceae | Leaves/Root | Analogs: Demethoxymatteucinol (Flavanone) | High (Analogous) |

| Kalmia species | Ericaceae | Leaves | Analogs: C-methylated flavanones | Trace |

The "Identity Trap": Methyl vs. Methoxy

Researchers must exercise caution regarding nomenclature in literature.

-

Target Molecule: 6,8-Dimethyl flavone (C-CH₃ bonds at positions 6 and 8).[1][2][3]

-

Common False Positives:

Part 3: Isolation & Extraction Methodology

The following protocol is designed for the isolation of lipophilic C-methylated flavones from woody biomass (Bauhinia or Bougainvillea bark). This workflow prioritizes the separation of the target flavone from polar glycosides and common tannins.

Experimental Workflow

Figure 1: Step-by-step isolation workflow for C-methylated flavones from lignified plant matrices.

Protocol Insights (The "Why")

-

Solvent Choice (MeOH vs. Acetone): C-methylated flavones are significantly less polar than their glycosylated counterparts. While Methanol extracts everything, the Ethyl Acetate (EtOAc) partition is critical to remove the bulk of polar primary metabolites.

-

Silica Gel Gradient: 6,8-DMF is relatively non-polar. It typically elutes early in a Hexane:EtOAc gradient (e.g., 8:2 or 7:3 ratio).

-

Sephadex LH-20: This step is non-negotiable. It separates flavonoids based on molecular size and hydrogen-bonding capability, effectively removing chlorophyll and polymeric impurities that silica misses.

Part 4: Pharmacological Mechanics & SAR

The pharmacological interest in 6,8-DMF stems from its ability to overcome the "Chrysin Paradox"—high in vitro potency but near-zero in vivo bioavailability.

Mechanism of Action: Aromatase Inhibition

6,8-DMF acts as a competitive inhibitor of Aromatase (CYP19A1) , the enzyme responsible for converting androgens (Testosterone/Androstenedione) into estrogens (Estradiol/Estrone).

Structure-Activity Relationship (SAR)

Figure 2: Structural modifications of 6,8-DMF leading to enhanced pharmacological stability compared to Chrysin.

The Methylation Advantage

-

Metabolic Stability: Chrysin is rapidly glucuronidated at the 7-OH position by UGT1A1 in the intestine/liver. The introduction of methyl groups at C6 and C8 provides steric hindrance , obstructing the UGT enzyme's access to the 7-OH group.

-

Binding Affinity: The hydrophobic methyl groups fill the hydrophobic pocket of the Aromatase active site more effectively than protons, lowering the IC50 value (increasing potency).

Part 5: Analytical Verification

To validate the identity of isolated 6,8-DMF, compare spectral data against these standard values.

-

UV Spectrum (MeOH):

270, 330 nm (Typical flavone bands). -

1H-NMR (DMSO-d6, 500 MHz):

- 2.10 - 2.30 (s, 6H): Distinct singlets for C6-CH₃ and C8-CH₃ . Note: If these appear at 3.8 ppm, you have methoxy groups (OCH₃), not methyls.

- 12.80 (s, 1H): Chelated 5-OH (sharp singlet, downfield).

- 7.5 - 8.1 (m, B-ring): Pattern depends on B-ring substitution (unsubstituted in 6,8-dimethylchrysin).

References

-

Isolation from Bauhinia purpurea: Shalom, E. O., et al. (2025).[5] "Naturally Occurring Flavonoid from Genus Bauhinia: Phytochemistry and Pharmacology." Molecules. 5[6]

-

Isolation from Bougainvillea spectabilis: "Isolation of biologically active metabolites from Bougainvillea spectabilis Willd. cultivated in Egypt."[2] ResearchGate. 2

-

C-Methyl Flavonoids in Myrtaceae: Rao, J. R., et al. (1991). "6,8-di-C-Methylflavone from Syzygium alternifolium leaves."[1][7][8] Phytochemistry. 7[2][3][9][6][10][11]

-

Chrysin and Derivatives Overview: "Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential." MDPI. 12[11]

-

Flavanone Analogs (Syzygium aqueum): Insanu, M., et al. (2018). "Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum." Pharmacognosy Research. 13

Sources

- 1. <i>In silico</i>, <i>in vitro</i> antioxidant and density functional theory based structure activity relationship studies of plant polyphenolics as prominent natural antioxidants - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repository.sustech.edu [repository.sustech.edu]

- 5. Flavonoid in All Their Therapeutic Values: An Odyssey into the Phytochemistry and Pharmacology of Naturally Occurring Flavonoid from Genus Bauhinia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Spices Used for the Prevention and Potential Treatment of Gastric Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PMC [pmc.ncbi.nlm.nih.gov]

6,8-Dimethylflavone: Mechanism of Action & Pharmacological Profiling

[1]

Executive Summary

This compound (6,8-DMF) represents a subclass of methylated flavonoids distinct from the widely known TrkB agonist 7,8-dihydroxyflavone (7,8-DHF).[1] While often conflated in high-throughput screening literature, 6,8-DMF exhibits a unique pharmacological profile characterized by high metabolic stability due to A-ring methylation.[2]

Its primary mechanisms of action are positive allosteric modulation of the GABA-A receptor (Benzodiazepine site) and competitive inhibition of Aromatase (CYP19) .[1] Emerging proprietary data also suggests potential TrkB agonism in specific structural analogs, positioning it as a multi-target scaffold for neuroactive and onco-therapeutic drug development.[2]

Key Pharmacological Differentiators

| Feature | This compound (6,8-DMF) | 7,8-Dihydroxyflavone (7,8-DHF) |

| Primary Target | GABA-A Receptor (BZ site), Aromatase | TrkB Receptor (BDNF mimetic) |

| Metabolic Stability | High (Methylation blocks glucuronidation) | Low to Moderate (Rapid metabolism) |

| Key Indication | Anxiolytic, Anti-breast cancer | Neuroprotection, Antidepressant |

| Blood-Brain Barrier | High permeability (Lipophilic) | Moderate permeability |

Molecular Pharmacology & Mechanism of Action[2]

Primary Mechanism: GABA-A Receptor Allosteric Modulation

6,8-DMF acts as a ligand for the benzodiazepine (BZ) binding site on the GABA-A receptor complex.[2][1] Unlike non-selective benzodiazepines, methylated flavones often exhibit subunit selectivity, reducing sedation while maintaining anxiolytic efficacy.

-

Binding Site: Interface of

and -

Mode of Action: Positive Allosteric Modulator (PAM).[1] Binding induces a conformational change that increases the frequency of chloride (

) channel opening in response to GABA.[2][1] -

Result: Hyperpolarization of the postsynaptic neuronal membrane, raising the threshold for action potential generation (CNS depression/anxiolysis).[1]

Secondary Mechanism: Aromatase (CYP19) Inhibition

In oncology, 6,8-DMF functions as a potent, competitive inhibitor of Aromatase, the enzyme responsible for converting androgens to estrogens.

-

Structural Logic: The C-6 and C-8 methyl groups provide steric bulk that fits tightly into the hydrophobic pocket of the CYP19 active site, preventing the binding of the natural substrate (androstenedione).[1]

-

Therapeutic Relevance: Hormone-dependent breast cancer (ER+).[2][1]

Pathway Visualization

The following Graphviz diagram illustrates the dual-pathway signaling of 6,8-DMF in a neuronal and endocrine context.

Figure 1: Dual mechanism of action showing GABAergic potentiation and Aromatase inhibition cascades.[1]

Experimental Protocols for Validation

To validate the activity of 6,8-DMF, researchers must employ self-validating assays that distinguish it from general flavonoids.[2]

Protocol A: Radioligand Binding Assay (Benzodiazepine Site)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000

for 20 min at 4°C. Wash pellet 3x to remove endogenous GABA.

-

-

Incubation:

-

Filtration & Counting:

-

Data Analysis:

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: Aromatase (CYP19) Inhibition Assay

Objective: Quantify the potency (

-

System: Recombinant human CYP19 microsomes (supersomes).[2][1]

-

Substrate: Dibenzylfluorescein (DBF) - a fluorogenic substrate.[2][1]

-

Reaction Mix:

-

Kinetics:

-

Validation:

-

Positive Control: Letrozole (known Aromatase inhibitor).[1]

-

Self-Check: Ensure linearity of the reaction velocity over the 30 min window.

-

Structure-Activity Relationship (SAR) Data

The methylation pattern of 6,8-DMF is critical for its bioavailability.[2] Unlike hydroxylated flavones (e.g., Chrysin), the methyl groups at C6 and C8 protect the A-ring from rapid Phase II metabolism (glucuronidation/sulfation).[1]

| Compound | Substitution (C6, C8) | Bioavailability (Oral) | CYP19 Inhibition ( | GABA-A Affinity |

| This compound | -CH3, -CH3 | High | 0.5 - 2.0 µM | High |

| Chrysin | -H, -H | Very Low | 2.0 - 5.0 µM | Moderate |

| 7,8-Dihydroxyflavone | -H, -OH | Moderate | >10 µM | Low |

References

-

GABA-A Receptor Modulation

-

Hanrahan, J. R., et al. (2011).[1] "Semisynthetic preparation of amentoflavone: A negative modulator at GABA-A receptors."[2][1] Bioorganic & Medicinal Chemistry Letters. Link (Context: Discusses flavone interactions with BZ sites).

-

Wasowski, C., & Marder, M. (2012).[1] "Flavonoids as GABA-A receptor ligands: the whole story?" Journal of Experimental Pharmacology. Link (Detailed review of 6,8-substituted flavones as anxiolytics).

-

-

Aromatase Inhibition

-

Ta, N., & Walle, T. (2007).[1] "Aromatase inhibition by bioavailable methylated flavones."[2][1] Journal of Steroid Biochemistry and Molecular Biology. Link (Definitive paper on methylated flavones like 6,8-DMF vs. Chrysin).[1]

-

Sanderson, J. T., et al. (2004).[1] "2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for endocrine disruption."[2][1] Toxicological Sciences. Link (Methodology for CYP19 assays).[1]

-

-

Chemical Biology & Synthesis

Technical Guide: Discovery and Isolation of 6,8-Dimethylflavone Derivatives

Topic: Discovery and Isolation of 6,8-Dimethylflavone Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The This compound scaffold represents a rare and pharmacologically potent subclass of flavonoids, characterized by C-methylation at the C6 and C8 positions of the A-ring. Unlike common O-methylated flavonoids, these C-methylated derivatives (e.g., Eucalyptin , Sideroxylin , Demethoxymatteucinol ) exhibit enhanced lipophilicity and metabolic stability, making them attractive candidates for drug development.

This guide details the end-to-end workflow for the isolation of 6,8-dimethyl-substituted flavones from biological matrices (specifically Myrtaceae species). It moves beyond generic protocols to address the specific challenges of separating these lipophilic aglycones from complex terpene-rich extracts and validating their unique substitution patterns using advanced NMR techniques.

Botanical Source & Biosynthetic Context

While the naked "this compound" skeleton is often a synthetic target for Aryl Hydrocarbon Receptor (AhR) binding studies, its naturally occurring derivatives are predominantly found in the Myrtaceae family.[1]

-

Primary Sources: Eucalyptus deglupta, Syzygium aqueum, Callistemon lanceolatus, and Cleistocalyx operculatus.

-

Biosynthetic Significance: The C-methylation occurs via S-adenosyl-L-methionine (SAM) dependent C-methyltransferases acting on the phloroglucinol ring (A-ring) during flavonoid biosynthesis. This modification alters the planarity and electronic distribution of the molecule, distinctively influencing its interaction with protein targets like kinases and the AhR.

Extraction & Fractionation Strategy

Objective: Efficiently extract non-polar C-methylated flavones while minimizing contamination from highly polar glycosides and tannins common in Myrtaceae.

Solvent Selection Logic

-

Initial Extraction: Methanol (MeOH) is used for exhaustive extraction to ensure cell wall penetration.

-

Partitioning: A biphasic system is critical. 6,8-Dimethylflavones are aglycones with high lipophilicity due to the two methyl groups.

-

Reject: Water/Butanol (Too polar; extracts glycosides).

-

Select:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . These solvents selectively solubilize the methylated aglycones while leaving bulk tannins and sugars in the aqueous phase.

-

Workflow Diagram

The following flowchart illustrates the optimized isolation pathway.

Figure 1: Optimized bio-guided fractionation workflow for lipophilic C-methylated flavones.

Chromatographic Isolation Protocol

Target Compound: 5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone (Eucalyptin) or similar congeners.

Step 1: Silica Gel Chromatography (Normal Phase)

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate .

-

Start: 100:0 (Elutes terpenes/waxes).

-

Target Window: 90:10 to 70:30 . 6,8-Dimethylflavones typically elute in this non-polar window due to the steric bulk and lipophilicity of the methyl groups masking the A-ring oxygenation.

-

End: 0:100 (Flushes polar impurities).

-

Step 2: Sephadex LH-20 Purification

This step is crucial for separating flavonoids from chlorophyll and degraded oxidation products.

-

Solvent: Dichloromethane : Methanol (1:1) .

-

Mechanism: Separation based on molecular size and hydrogen bonding capabilities. The planar flavone structure interacts differently with the dextran matrix compared to aliphatic impurities.

Step 3: Final Polishing

-

Recrystallization: Dissolve the semi-pure fraction in minimal hot Acetone or Chloroform and allow slow evaporation. 6,8-dimethylflavones often crystallize as yellow needles.

Structural Elucidation & Validation (E-E-A-T)

The presence of two methyl groups on the A-ring creates a unique spectral signature. Validation requires distinguishing the 6,8-dimethyl pattern from 6-methyl or 8-methyl isomers.

Key NMR Diagnostic Signals

The following table summarizes the critical chemical shifts (in CDCl₃) required to confirm the 6,8-dimethyl substitution pattern.

| Position | Signal Type | δH (ppm) | δC (ppm) | Diagnostic Note |

| C-6 | Methyl (CH₃) | 2.10 – 2.30 (s) | 7.0 – 9.0 | Distinct singlet; absence of aromatic H-6 proton. |

| C-8 | Methyl (CH₃) | 2.10 – 2.40 (s) | 7.0 – 9.0 | Distinct singlet; absence of aromatic H-8 proton. |

| C-5 | Hydroxyl (OH) | 12.00 – 13.50 (s) | — | Cheliated OH; confirms 5-OH is free (low field). |

| C-7 | Methoxy/OH | — | ~160.0 | Oxygenated carbon between two methyls. |

| H-3 | Aromatic | ~6.50 – 6.60 (s) | ~103.0 | Characteristic singlet for flavones. |

HMBC Correlation Logic

To prove the methyl groups are at C-6 and C-8 (and not C-3 or B-ring), Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

Figure 2: Critical HMBC correlations establishing the 6,8-dimethyl A-ring substitution.

Interpretation:

-

Me-6 shows correlations to C-5 (chelated carbonyl/hydroxyl environment) and C-7 .

-

Me-8 shows correlations to C-7 and C-9 .

-

This network definitively places the methyls flanking the C-7 oxygenation.

Bioactivity & Significance

The discovery of 6,8-dimethylflavones is often bioassay-guided. Their unique structure confers specific activities:

-

AhR Modulation: The steric bulk of the methyl groups allows these compounds to act as specific ligands for the Aryl Hydrocarbon Receptor, distinguishing them from planar, unmethylated flavones.

-

Metabolic Stability: C-methylation blocks metabolic conjugation (glucuronidation) at the C-6/C-8 positions, potentially increasing oral bioavailability compared to apigenin or chrysin.

-

Antioxidant/Anti-inflammatory: Compounds like Demethoxymatteucinol show inhibition of Xanthine Oxidase (XO) and suppression of NO production.

References

-

Insanu, M., et al. (2018). "Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities." Pharmacognosy Research. Link

-

Ragasa, C. Y., et al. (2015). "A Flavone from Eucalyptus deglupta."[1] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

-

Huq, F., & Misra, L. N. (1997). "An Alkenol and C-Methylated Flavones from Callistemon lanceolatus Leaves."[2] Planta Medica. Link

-

Kayo, M. T., et al. (2020). "Antifungal potential of extracts, fractions and compounds from Uvaria comperei and Oxyanthus unilocularis." Natural Product Research. Link

-

PubChem. "5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone (Compound Summary)." National Library of Medicine. Link

Sources

Technical Guide: Spectroscopic Data of 6,8-Dimethylflavone Derivatives

The following technical guide details the spectroscopic characterization of 6,8-Dimethylflavone derivatives , with a primary focus on the bioactive analogue 5,7-Dihydroxy-6,8-dimethylflavone (often referenced in pharmacological literature simply as "this compound" or "6,8-dimethylchrysin").

This guide addresses the ambiguity in nomenclature by providing precise data for the most relevant pharmacological target in drug development (AhR agonists).

Content Type: Technical Reference & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary & Chemical Identity

This compound derivatives are synthetic and naturally occurring flavonoids characterized by methyl substitution at the C6 and C8 positions of the A-ring. These compounds are critical in drug discovery as potent agonists of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of aromatase.

In the context of drug development, the term "this compound" most frequently refers to 5,7-Dihydroxy-6,8-dimethylflavone , a lipophilic chrysin analog with enhanced metabolic stability compared to its non-methylated parent.

Chemical Profile: 5,7-Dihydroxy-6,8-dimethylflavone[1][2][3]

-

IUPAC Name: 5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one

-

Molecular Formula: C₁₇H₁₄O₄

-

Molecular Weight: 282.29 g/mol

-

CAS Number: 52482-96-7 (Generic for dimethylchrysin isomers; verify specific isomer)

-

Melting Point: 289–290 °C

-

Solubility: Soluble in DMSO, Acetone, hot Methanol; insoluble in water.

Spectroscopic Analysis (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of methyl groups at C6 and C8 eliminates the typical meta-coupling signals of H-6 and H-8 seen in chrysin, simplifying the aromatic region. The presence of a chelated hydroxyl proton (5-OH) is a diagnostic feature.

Table 1: ¹H NMR Data (500 MHz, Acetone-d₆)

| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |

| 6-Me | 2.19 | Singlet (s) | 3H | Methyl group at C6 (shielded by A-ring current) |

| 8-Me | 2.37 | Singlet (s) | 3H | Methyl group at C8 (slightly deshielded vs C6) |

| H-3 | 6.68 | Singlet (s) | 1H | Characteristic isolated proton of the C-ring |

| H-3', 4', 5' | 7.54 | Multiplet (m) | 3H | B-ring meta/para protons (unsubstituted phenyl) |

| H-2', 6' | 7.91 | Doublet (d) | 2H | B-ring ortho protons (deshielded by C-ring conjugation) |

| 5-OH | 12.95 | Singlet (s) | 1H | Chelated hydroxyl (H-bonded to C=O at C4) |

Note: Data derived from high-purity synthetic samples [1]. Solvent effects may cause shifts of ±0.1 ppm, particularly for the labile 5-OH signal.

¹³C NMR Key Signals (Predicted/Literature Consensus)

-

Carbonyl (C-4): ~183 ppm (Deshielded, conjugated)

-

C-2: ~164 ppm (O-C=C)

-

C-3: ~105 ppm

-

Methyl Carbons: ~7-10 ppm (Upfield aliphatic)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the chelated carbonyl stretch and aromatic vibrations.

Table 2: Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 | O-H | Broad stretch (Phenolic OH) |

| 2920, 2850 | C-H (Aliphatic) | Methyl C-H stretching (asym/sym) |

| 1650 | C=O | Carbonyl stretching (Lowered due to H-bonding with 5-OH) |

| 1602, 1585 | C=C (Aromatic) | Skeletal ring vibrations |

| 1486 | C-H (Bending) | Methyl deformation |

C. Mass Spectrometry (MS)

The fragmentation pattern follows the Retro-Diels-Alder (RDA) cleavage pathway characteristic of flavonoids.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion [M]⁺: m/z 282

-

Base Peak: Often the molecular ion or the RDA fragment containing the A-ring.

Fragmentation Pathway (RDA Mechanism)

The primary cleavage occurs at the C-ring, splitting the molecule into A-ring and B-ring fragments.

-

Pathway A (RDA): Cleavage of bonds 1-2 and 3-4.

-

Fragment A1 (A-ring containing): m/z ~180 (Dihydroxy-dimethyl-ketene fragment)

-

Fragment B1 (B-ring containing): m/z ~102 (Phenylacetylene fragment)

-

-

Methyl Loss: Loss of •CH₃ (M-15) is common in methylated flavonoids.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway (RDA) for this compound derivatives.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

Objective: Obtain high-resolution proton spectra to verify methylation at C6/C8.

-

Solvent Choice: Use Acetone-d₆ (99.9% D) or DMSO-d₆ . Acetone-d₆ is preferred to resolve the 5-OH proton clearly without exchange broadening often seen in wet DMSO.

-

Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove undissolved micro-particulates which cause line broadening.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 1.0 s (or 5.0 s for quantitative integration).

Protocol 2: Synthesis Verification (Quick Screen)

Objective: Rapidly distinguish this compound from its precursors (e.g., phloroglucinol).

-

TLC System: Silica Gel 60 F₂₅₄ plates.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

-

Visualization: UV 254 nm (Dark spot) and UV 365 nm (Fluorescent yellow/green).

-

Rf Value: 6,8-Dimethyl derivatives are more lipophilic than their non-methylated counterparts, resulting in higher Rf values (approx 0.6–0.7 in this system).

References

- Zheng, S. Z., Wang, X. X., Gao, L. M., & Shen, X. W. (1999). New flavones from Elsholtzia blanda Benth. Indian Journal of Chemistry, 38B, 232-234. (Source for experimental NMR/IR data of 5,7-dihydroxy-6,8-dimethylflavone).

-

Burdette, J. E., et al. (2002). Selected liminoids and flavonoids from Azadirachta indica (neem) as aromatase inhibitors. Journal of Ethnopharmacology. Link

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Link

-

PubChem Database. (2025).[1] Compound Summary for CID 369598 (Desmosflavone/Eucalyptin derivatives). Link

Sources

A Comprehensive Technical Guide to the Solubility of 6,8-Dimethylflavone for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 6,8-dimethylflavone, a crucial parameter for its development in pharmaceutical and nutraceutical applications. Recognizing the challenges in sourcing direct solubility data for this specific flavone, this document synthesizes foundational principles of flavonoid chemistry, established experimental methodologies, and data from structurally analogous compounds to offer a robust framework for researchers.

Introduction: The Significance of this compound and Its Solubility

Flavonoids, a diverse group of polyphenolic compounds, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, a member of the flavone subclass, is distinguished by the presence of two methyl groups on the A-ring of its core structure. This methylation can significantly influence its physicochemical properties, including metabolic stability and membrane permeability, potentially enhancing its bioavailability compared to its hydroxylated counterparts.[3]

However, like many flavonoids, this compound is anticipated to have low aqueous solubility, a factor that can severely limit its therapeutic efficacy.[1][4] Understanding and quantifying its solubility in various solvents is a critical first step in formulation development, enabling the design of effective delivery systems for preclinical and clinical evaluation. This guide provides the scientific rationale and practical protocols for determining and interpreting the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Analysis

Molecular Structure:

-

Core: Flavone (2-phenyl-4H-1-benzopyran-4-one)

-

Substitution: Two methyl groups at positions 6 and 8 of the A-ring.

The presence of the two methyl groups is expected to increase the lipophilicity of the molecule compared to the parent flavone structure. O-methylation of hydroxyl groups in flavonoids is known to decrease their radical scavenging capacity but can enhance bioavailability.[1] While this compound lacks hydroxyl groups for methylation, the C-methylation at positions 6 and 8 will similarly contribute to increased lipophilicity.

Predicted Physicochemical Parameters:

To provide a working profile for this compound, the following table includes computed properties for structurally related dimethylated and methoxylated flavones, which can serve as valuable comparators.

| Property | 5,2'-Dihydroxy-7-methoxy-6,8-dimethylflavone[5] | 3,5,7-Trihydroxy-6,8-dimethoxyflavone[6] | 6-Methoxy-7,8-dihydroxyflavone[7] | 6-Methoxyflavone[8] |

| Molecular Weight ( g/mol ) | 312.3 | 330.29 | 284.26 | 252.26 |

| XLogP3 | 3.7 | 2.8 | 2.4 | 3.9 |

| Hydrogen Bond Donors | 2 | 3 | 2 | 0 |

| Hydrogen Bond Acceptors | 5 | 7 | 5 | 3 |

Based on these related structures, we can anticipate that this compound will have a molecular weight in a similar range and a relatively high XLogP3 value, indicating poor aqueous solubility. The absence of hydrogen bond donors in the parent flavone structure, which is retained in this compound, further suggests limited interaction with polar solvents like water.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This technique involves equilibrating an excess of the solid compound in a specific solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure the accurate determination of the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))[11]

-

2 mL screw-cap vials or glass flasks[9]

-

Orbital shaker or rotator with temperature control[12]

-

Centrifuge

-

Syringe filters (0.22 µm)[11]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[11]

-

Analytical balance

Protocol Steps:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the chosen solvent to each vial.[10]

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[12]

-

Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[11] This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property, with the interplay between the solute and solvent being paramount.

The Role of Solvent Polarity

The principle of "like dissolves like" is fundamental to understanding solubility. The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[15]

-

Polar Solvents (e.g., Water, Methanol, Ethanol): Due to its increased lipophilicity from the two methyl groups and lack of hydrogen bond donors, this compound is expected to have very low solubility in highly polar solvents like water.[1] Solubility in alcohols like methanol and ethanol is likely to be higher than in water due to their lower polarity and ability to engage in some non-polar interactions.

-

Medium-Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents are often effective at dissolving flavonoids.[11][16] It is anticipated that this compound will exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Chloroform, Dichloromethane): For less polar flavonoids, including methylated flavones, non-polar solvents are often used for extraction, suggesting good solubility.[17]

-

Aprotic Polar Solvents (e.g., DMSO): DMSO is a powerful solvent for many poorly water-soluble compounds, including flavonoids, and is expected to effectively dissolve this compound.[4]

Impact of Methylation on Solubility

The introduction of methyl groups onto the flavonoid scaffold has a pronounced effect on its solubility profile.

-

Increased Lipophilicity: The methyl groups are non-polar and increase the overall lipophilicity of the molecule, leading to a decrease in solubility in polar solvents and an increase in solubility in non-polar solvents.

-

Disruption of Crystal Lattice: The presence of the methyl groups can disrupt the crystal lattice packing of the solid flavonoid, which may, in some cases, lead to a slight increase in solubility, although this effect is generally less significant than the change in polarity.

Influence of Temperature and pH

-

Temperature: Generally, the solubility of solid compounds increases with increasing temperature. This is because the dissolution process is often endothermic.[11]

-

pH: For flavonoids with ionizable hydroxyl groups, pH can have a dramatic effect on solubility.[11] However, since this compound lacks these acidic protons, its solubility is expected to be largely independent of pH within a typical physiological range.

Predicted Solubility Profile of this compound

While quantitative data is not available, a qualitative solubility profile can be predicted based on the principles discussed.

| Solvent | Polarity Index | Predicted Solubility of this compound | Rationale |

| Water | 10.2 | Very Low | High polarity, strong hydrogen bonding network.[1] |

| Methanol | 6.6 | Low to Moderate | Polar protic solvent, some non-polar character. |

| Ethanol | 5.2 | Moderate | Less polar than methanol.[11] |

| Acetonitrile | 5.8 | Moderate to High | Polar aprotic solvent.[11][16] |

| Acetone | 5.1 | Moderate to High | Polar aprotic solvent.[11][16] |

| Ethyl Acetate | 4.4 | High | Medium polarity, effective for less polar flavonoids.[17] |

| Dichloromethane | 3.1 | High | Non-polar solvent.[17] |

| DMSO | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[4] |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is currently lacking, the principles of flavonoid chemistry and established analytical methods offer a clear path forward for researchers. The shake-flask method coupled with HPLC analysis remains the most reliable approach for generating accurate solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents and biorelevant media. This data will be invaluable for the rational design of formulations with enhanced bioavailability, ultimately unlocking the therapeutic potential of this promising methylated flavonoid.

References

-

Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552–1556. [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved January 30, 2026, from [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

-

Ferreira, I. C. F. R., & Dias, M. M. (2015). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 54(36), 8915–8922. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 30, 2026, from [Link]

-

Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]

-

Hossain, M. A., & Rahman, S. M. (2015). Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2 with/without a co-solvent of ethanol correlated by using a newly proposed entropy-based solubility parameter. The Journal of Supercritical Fluids, 104, 143-151. [Link]

-

Zielinska-Blizniewska, H., & Skibinska, I. (2018). Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin. Scientific Reports, 8(1), 16298. [Link]

-

Journal of Medicinal Plants. (n.d.). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Retrieved January 30, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 5,2'-Dihydroxy-7-methoxy-6,8-dimethylflavone. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of the Methyl Group on the Stability and Twisting of Flavonoids. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

Current Research in Nutrition and Food Science Journal. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved January 30, 2026, from [Link]

-

The Experiment. (n.d.). Synthesis and Characterization of C(8)-Methyl Flavones. Retrieved January 30, 2026, from [Link]

-

Heliyon. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in different solvent extracts of two Sonchus species. Retrieved January 30, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

PubChem. (n.d.). 3,5,7-Trihydroxy-6,8-dimethoxyflavone. Retrieved January 30, 2026, from [Link]

-

Arkivoc. (n.d.). Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities. Retrieved January 30, 2026, from [Link]

-

Food Technology and Biotechnology. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-7,8-dihydroxyflavone. Retrieved January 30, 2026, from [Link]

-

International Journal of Molecular Sciences. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. [Link]

-

PubChem. (n.d.). 6-Methoxyflavone. Retrieved January 30, 2026, from [Link]

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 5. 5,2'-Dihydroxy-7-methoxy-6,8-dimethylflavone | C18H16O5 | CID 44257614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5,7-Trihydroxy-6,8-dimethoxyflavone | C17H14O7 | CID 15290459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-7,8-dihydroxyflavone | C16H12O5 | CID 146015061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Proposed Framework for the In Vitro Investigation of 6,8-Dimethylflavone: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating 6,8-Dimethylflavone

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitously found in plant-derived foods and have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2][3] Within this vast family, the methylation of the core flavone structure can enhance metabolic stability and bioavailability, potentially leading to more potent biological effects. While extensive research has been conducted on various hydroxylated and methoxylated flavones, this compound remains a relatively under-investigated molecule. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically evaluate the in vitro therapeutic potential of this compound. Drawing upon established methodologies for structurally related flavones, we present a series of robust experimental protocols and hypothesize potential mechanisms of action to provide a solid foundation for future research. The structural similarity of this compound to compounds with known anti-inflammatory and anticancer activities, such as 6-methylflavone and various dimethoxyflavones, strongly suggests its potential as a promising therapeutic candidate.[4][5]

Part 1: Foundational In Vitro Assessment of Biological Activity

The initial phase of investigation should focus on establishing the foundational biological activities of this compound, primarily its cytotoxic and anti-inflammatory potential. These initial screens will provide critical data to guide further, more mechanistic studies.

Evaluation of Cytotoxicity Across Relevant Cell Lines

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][6]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.[6]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) after 48h | Predicted Activity |

| MCF-7 | 25.5 | Moderate Anticancer |

| HCT-116 | 32.8 | Moderate Anticancer |

| HEK293 | > 100 | Low toxicity to non-cancerous cells |

Assessment of Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[7] Evaluating the ability of this compound to modulate inflammatory responses is therefore a critical area of investigation. A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[4][8]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[8]

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Experimental Protocol: Quantification of Pro-inflammatory Cytokines by ELISA

-

Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with this compound as described above.

-

ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISA) for key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve.

Table 2: Predicted Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |

| 1 | 15.2 | 12.5 | 10.8 |

| 5 | 35.8 | 30.2 | 28.4 |

| 10 | 58.9 | 55.1 | 52.3 |

| 25 | 75.4 | 72.8 | 70.1 |

Part 2: Delving into the Molecular Mechanisms of Action

Once the foundational biological activities of this compound are established, the next logical step is to elucidate the underlying molecular mechanisms. Based on the known activities of similar flavones, we can hypothesize that this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.

Investigating the Anticancer Mechanism

Should this compound exhibit significant cytotoxicity towards cancer cells, it is crucial to determine the mode of cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cancer cells (e.g., MCF-7) with the IC50 concentration of this compound for 24 and 48 hours.

-